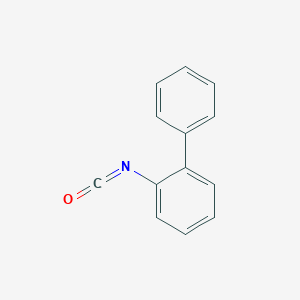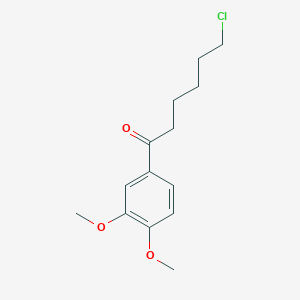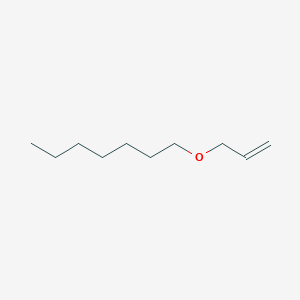
1-(2-Propenyloxy)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Propenyloxy)heptane, also known as allyl heptanoate, is a chemical compound commonly used in the fragrance and flavor industry. This compound is known for its fruity, sweet, and floral aroma and is often used in perfumes, soaps, and candles. However, 1-(2-Propenyloxy)heptane also has several scientific research applications, including its potential use in the treatment of various diseases and disorders.
作用機序
The mechanism of action of 1-(2-Propenyloxy)heptane is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
生化学的および生理学的効果
Studies have shown that 1-(2-Propenyloxy)heptane has several biochemical and physiological effects, including anti-inflammatory and antioxidant activity. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. Additionally, 1-(2-Propenyloxy)heptane has been shown to scavenge free radicals and protect against oxidative stress, which can cause damage to cells and tissues.
実験室実験の利点と制限
One advantage of using 1-(2-Propenyloxy)heptane in lab experiments is its relatively low toxicity. This compound has been shown to have a low level of acute toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 1-(2-Propenyloxy)heptane in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2-Propenyloxy)heptane. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, research could focus on the development of new synthetic routes for the production of this compound, as well as its potential use in the food and beverage industry. Finally, further studies could explore the potential side effects and toxicity of 1-(2-Propenyloxy)heptane, as well as its interactions with other compounds and medications.
合成法
1-(2-Propenyloxy)heptane can be synthesized through the esterification of heptanoic acid and 1-(2-Propenyloxy)heptane alcohol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a clear, colorless liquid with a strong fruity odor.
科学的研究の応用
1-(2-Propenyloxy)heptane has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases and disorders.
特性
CAS番号 |
16519-24-7 |
|---|---|
製品名 |
1-(2-Propenyloxy)heptane |
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
1-prop-2-enoxyheptane |
InChI |
InChI=1S/C10H20O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-10H2,1H3 |
InChIキー |
BWRRFWFYPAZQMD-UHFFFAOYSA-N |
SMILES |
CCCCCCCOCC=C |
正規SMILES |
CCCCCCCOCC=C |
その他のCAS番号 |
16519-24-7 |
同義語 |
1-(2-Propenyloxy)heptane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



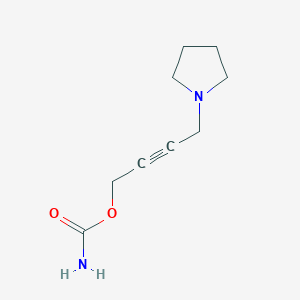
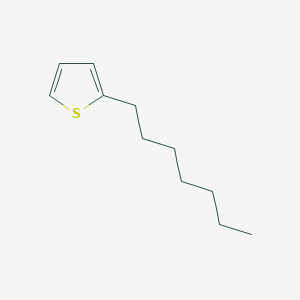
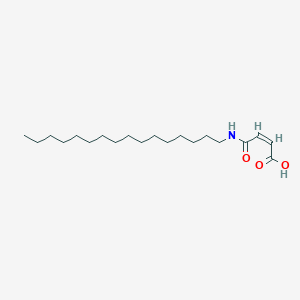
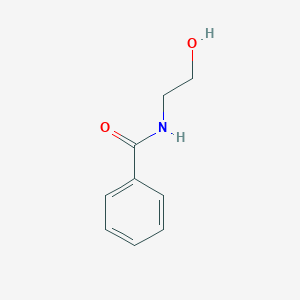
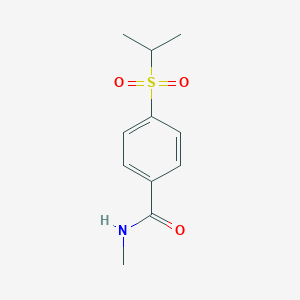
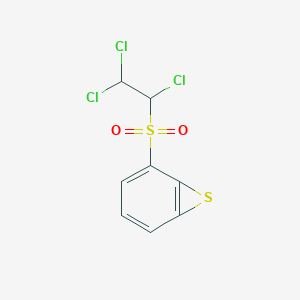
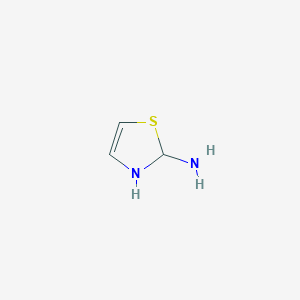
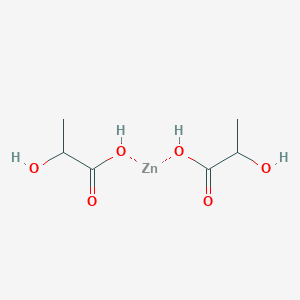
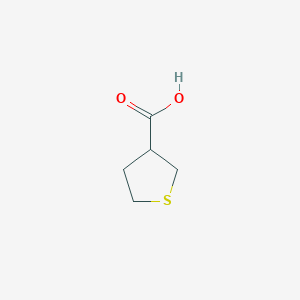
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
